2-Bromo-3-(methoxymethoxy)pyridine
Overview
Description
“2-Bromo-3-(methoxymethoxy)pyridine” is a chemical compound with the CAS Number: 162271-10-5 . It has a molecular weight of 218.05 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom at the 2-position and a methoxymethoxy group at the 3-position .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Chemical Reactions and Synthesis
- The compound 2-Bromo-3-(methoxymethoxy)pyridine, similar to related bromo- and pyridine derivatives, may be involved in various chemical reactions and synthesis processes. For example, bromoiodothiophenes reacted with sodium methoxide in pyridine to undergo a halogen-dance, leading to the production of various bromo- and iodothiophene derivatives (Gronowitz, Hallberg, & Glennow, 1980). Additionally, selective palladium-mediated functionalization of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system, which is structurally related to this compound, has been applied for the synthesis of natural alkaloids like variolin B (Baeza et al., 2010).
Antibacterial Activity
- Derivatives of bromopyridine compounds, which are structurally similar to this compound, have been synthesized and evaluated for their antimicrobial activity. For instance, synthesized cyanopyridine derivatives exhibited antimicrobial activity against various aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Corrosion Inhibition
- Pyridine derivatives, like this compound, have been studied for their corrosion inhibition properties. A study on a pyridine derivative demonstrated its effectiveness in inhibiting mild steel corrosion in hydrochloric acid medium (Saady et al., 2020).
Surface Chemistry Applications
- Similar pyridine compounds have been used to study the generation of Brønsted and Lewis acid sites on silica surfaces, indicating potential applications in surface chemistry and catalysis (Connell & Dumesic, 1987).
Pharmacological Probes
- Halogenated pyridine derivatives have been synthesized and evaluated for their affinity for nicotinic acetylcholine receptors, suggesting potential uses as pharmacological probes or in medicinal chemistry (Koren et al., 1998).
Spectroscopic and Optical Studies
- Brominated pyridine derivatives have been characterized using spectroscopic methods, which can be relevant for understanding the photophysicochemical properties of similar compounds like this compound (Vural & Kara, 2017).
Synthesis of Novel Derivatives
- Pyridine-based derivatives have been synthesized through Suzuki cross-coupling reactions, indicating the potential for creating diverse chemical entities from bromopyridine compounds (Ahmad et al., 2017).
Mechanism of Action
- Protodeboronation : 2-Bromo-3-(methoxymethoxy)pyridine likely undergoes protodeboronation, a process where the boron atom is replaced by a hydrogen atom. This transformation can occur via a radical approach .
- In the context of alkene hydromethylation, protodeboronation allows for the formal anti-Markovnikov addition of a hydrogen atom to an alkene, resulting in the formation of a new carbon-hydrogen bond .
Mode of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-(methoxymethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATUEJFGWSUPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468997 | |
Record name | 2-bromo-3-(methoxymethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162271-10-5 | |
Record name | 2-bromo-3-(methoxymethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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